molecular formula C15H18ClFN2O2 B5859945 3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide

3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide

Cat. No. B5859945
M. Wt: 312.76 g/mol
InChI Key: IAYRONXCAYSPOA-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide, also known as CFA, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is not fully understood, but studies have suggested that it works by inhibiting certain enzymes that are involved in cell growth and division. This leads to the death of cancer cells and the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been found to have both biochemical and physiological effects. In terms of biochemical effects, 3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase. Physiologically, 3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide in lab experiments is its potency. 3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been found to be highly effective at inhibiting the growth of cancer cells and bacteria, making it a valuable tool for researchers. However, one limitation of using 3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is its potential toxicity. Studies have shown that 3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide. One area of interest is its potential use in combination therapy with other anti-cancer drugs. Studies have shown that 3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide can enhance the effectiveness of other drugs, such as cisplatin. Another area of interest is the development of new derivatives of 3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide that may have improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide and its potential toxicity.

Synthesis Methods

3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide can be synthesized using a multi-step process. The first step involves the reaction of 2-chloro-6-fluoroaniline with acryloyl chloride to form 3-(2-chloro-6-fluorophenyl)acryloyl chloride. This intermediate is then reacted with N-(2-hydroxyethyl)morpholine to produce 3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been found to have potential applications in various areas of scientific research. One of the main areas of interest is its use in cancer research. Studies have shown that 3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has anti-cancer properties and can inhibit the growth of cancer cells. 3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClFN2O2/c16-13-2-1-3-14(17)12(13)4-5-15(20)18-6-7-19-8-10-21-11-9-19/h1-5H,6-11H2,(H,18,20)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYRONXCAYSPOA-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCNC(=O)/C=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-chloro-6-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide

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